molecular formula C15H20O2 B1248139 Fetidone A

Fetidone A

Cat. No. B1248139
M. Wt: 232.32 g/mol
InChI Key: IHIHSGANYYVZAE-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fetidone A is a natural product found in Ferula with data available.

Scientific Research Applications

NF-kappaB Inhibition and Anti-inflammatory Properties

Fetidone A, identified in an acetone extract from Asafetida, exhibits significant properties related to anti-inflammatory responses. Research has shown that related compounds in Asafetida, such as 8-acetoxy-5-hydroxyumbelliprenin, demonstrate potent NF-kappaB-inhibiting characteristics. This is notable due to its minimal cytotoxicity, suggesting its potential as a new anti-inflammatory chemotype. The occurrence of these compounds in asafetida might justify its traditional use in alleviating colon inflammatory disturbances (Appendino et al., 2006).

properties

Product Name

Fetidone A

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aR,8aS)-3,4a,8,8-tetramethyl-4-methylidene-6,8a-dihydro-5H-naphthalene-1,7-dione

InChI

InChI=1S/C15H20O2/c1-9-8-11(16)13-14(3,4)12(17)6-7-15(13,5)10(9)2/h8,13H,2,6-7H2,1,3-5H3/t13-,15+/m1/s1

InChI Key

IHIHSGANYYVZAE-HIFRSBDPSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]2[C@](C1=C)(CCC(=O)C2(C)C)C

Canonical SMILES

CC1=CC(=O)C2C(C(=O)CCC2(C1=C)C)(C)C

synonyms

fetidone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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